REACTION_CXSMILES
|
[Li].C(N)CN.[CH3:6][CH:7]([C:9]12[CH2:15][CH:14]1[C:12](=[CH2:13])[CH2:11][CH2:10]2)[CH3:8].CC([C@@]12C[C@@H]1C(=C)CC2)C>>[CH3:13][C:12]1[CH:14]2[CH2:15][C:9]2([CH:7]([CH3:8])[CH3:6])[CH2:10][CH:11]=1 |^1:0|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
CC(C)C12CCC(=C)C1C2
|
Name
|
|
Quantity
|
35.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)[C@]12CCC(=C)[C@H]1C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 6 hours at 130° C
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation at 60°-75° C.
|
Name
|
α-thujene
|
Type
|
product
|
Smiles
|
CC1=CCC2(C1C2)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |